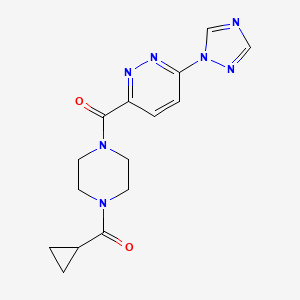
2-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a tetrahydro-2H-pyran ring attached to a benzamide moiety via a methylene linker. The presence of a phenylthio group on the pyran ring adds to the complexity of the structure. Unfortunately, a detailed 3D structure or 2D Mol file is not available in the search results.Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving this compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Fluorinated Pyrazoles Synthesis : The development of synthetic strategies for fluorinated pyrazoles, involving monofluorination of β-methylthio-β-enaminoketones towards monofluorinated enaminoketones, highlights the importance of fluorinated compounds as building blocks in medicinal chemistry due to their potential for further functionalization (Surmont et al., 2011).
- Fluorinated Heterocyclic Compounds : Utilization of 2-fluoroacrylic building blocks for synthesizing fluorine-bearing heterocyclic compounds demonstrates the versatility of fluorinated compounds in generating diverse molecular structures (Shi et al., 1996).
Biological Activities and Applications
- Histamine H3 Receptor Antagonists : The design and synthesis of novel series of H3 receptor antagonists using scaffold hopping strategies, leading to compounds with desirable pharmacokinetic profiles and potential as lead compounds for further development as orally potent and selective H3R antagonists (Gao et al., 2015).
- Antimicrobial Activity : Studies on fluorinated benzisothiazolones and dithiobis(benzamides) have shown significant antifungal and antibacterial activity, highlighting the potential of fluorinated compounds in developing new antimicrobial agents (Carmellino et al., 1994).
- Antipathogenic Activity of Thiourea Derivatives : The synthesis and testing of acylthioureas for their interaction with bacterial cells indicate the significance of incorporating fluorine, bromide, or iodine atoms for enhancing antibacterial and anti-pathogenic activities (Limban et al., 2011).
Advanced Applications in Medicinal Chemistry
- Ortho-Fluorination in Medicinal Chemistry : The use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination indicates the applicability of fluorinated compounds in medicinal chemistry for modifying pharmacological properties (Wang et al., 2009).
- Inhibitors of Histone Deacetylase : The study of MS-27-275, a synthetic benzamide derivative, as a potent inhibitor of histone deacetylase, presents a novel chemotherapeutic strategy for treating cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluoro-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c20-17-9-5-4-8-16(17)18(22)21-14-19(10-12-23-13-11-19)24-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWGLUWGPCSIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2F)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939377.png)


![N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2939383.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2939386.png)
![4-(2-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2939387.png)
![3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2939390.png)

![(5-Bromopyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2939394.png)


![2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide](/img/structure/B2939398.png)
![diethyl 2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2939400.png)